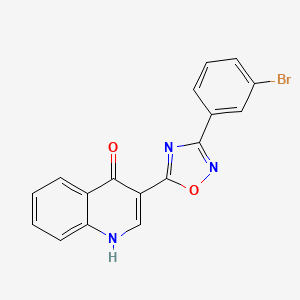![molecular formula C19H15Cl2NO3S B2466917 1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 338749-87-4](/img/structure/B2466917.png)
1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains dichlorophenyl and methylsulfonylphenyl groups attached to the pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring and the introduction of the dichlorophenyl and methylsulfonylphenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the dichlorophenyl and methylsulfonylphenyl groups. The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the electron-withdrawing dichlorophenyl and methylsulfonylphenyl groups. These groups could potentially participate in various chemical reactions, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the dichlorophenyl and methylsulfonylphenyl groups) would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Molecular Structure and Synthesis
The structural analysis of related compounds shows that molecular rearrangements can be utilized in synthesis processes. For instance, 4‐iminomethyl‐1,2,3‐triazoles undergo isomer interconversion when heated, affecting the equilibrium position depending on the substituents. This has applications in synthesizing various aldehydes and nitriles, showcasing a versatile use in organic chemistry (L'abbé et al., 1990).
Research on pyrazole derivatives, closely related to the compound , demonstrates a range of synthetic sequences. These include creating chalcones and bipyrazoles with potential use in developing novel chemical entities (Cuartas et al., 2017).
Chemical Properties and Crystallography
The crystal structure of related pyrazole derivatives provides insights into the molecular conformation and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of similar compounds (Xu & Shi, 2011).
The formation of highly substituted pyrroles, through reactions involving aromatic aldehydes, β-keto esters, and nitromethane, exemplifies the potential for creating diverse molecular structures with specific properties (Saeidian et al., 2013).
Potential Biological Applications
The synthesis of pyrazole derivatives and their antimicrobial properties highlight the potential of such compounds in medicinal chemistry. Studies show that these compounds can exhibit significant antimicrobial activities, making them potential candidates for drug development (Bhat et al., 2016).
Research on pyrrole derivatives has shown promising results in developing antimycobacterial agents, indicating potential applications in treating bacterial infections (Biava et al., 2008).
Photochemical and Ultrasonic Applications
The photochemical behavior of halogenated pyrroles, including substitution reactions upon irradiation, suggests potential applications in photochemical synthesis and material science (D’Auria et al., 1997).
Ultrasonic-assisted synthesis of pyrazole derivatives, like the ultrasonics-promoted synthesis of dihydropyrazole derivatives, highlights the use of alternative energy sources to enhance chemical reactions, potentially leading to more efficient and eco-friendly synthesis methods (Trilleras et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3S/c1-12-14(11-23)7-19(13-3-5-18(6-4-13)26(2,24)25)22(12)17-9-15(20)8-16(21)10-17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHRIFBQWNOWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)S(=O)(=O)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

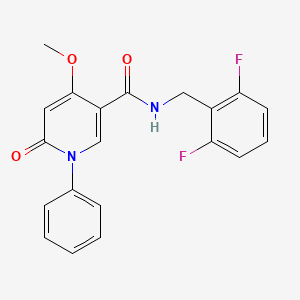
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)
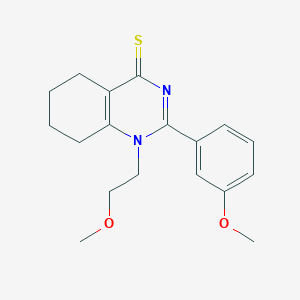


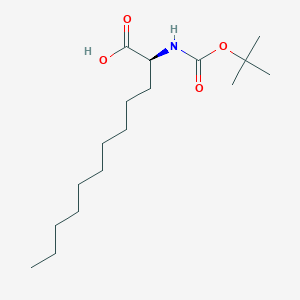

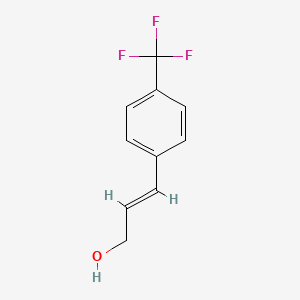


![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2466854.png)

